molecular formula C21H25N3O5S2 B2703005 (E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1110877-12-7

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2703005
CAS No.: 1110877-12-7
M. Wt: 463.57
InChI Key: IATHSOXCBPPWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic sulfonamide-based compound of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. This molecule is structurally characterized by a piperazine core and distinct sulfonamide groups, a architecture often associated with the modulation of protein kinase activity. Preliminary research interest in this compound centers on its potential as a scaffold for developing inhibitors targeting specific adenosine triphosphate (ATP)-binding sites. Its mechanism of action is hypothesized to involve competitive binding, thereby interfering with phosphorylation cascades critical for cellular signaling, proliferation, and survival. Researchers are investigating its utility as a chemical probe to elucidate the function of various kinases in disease models, especially in oncology for studying dysregulated pathways in cancers. The compound's research value lies in its use as a tool to validate novel kinase targets and to explore structure-activity relationships (SAR) for the design of more potent and selective therapeutic candidates. It is intended for in vitro biochemical assays and cell-based studies to further understand kinase-driven pathologies.

Properties

IUPAC Name

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-18-7-9-19(10-8-18)11-16-30(26,27)22-17-21(25)23-12-14-24(15-13-23)31(28,29)20-5-3-2-4-6-20/h2-11,16,22H,12-15,17H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHSOXCBPPWIF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its therapeutic implications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with sulfonyl chlorides, followed by amidation and cyclization reactions. The structural confirmation is typically achieved using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that similar sulfonamide compounds demonstrate effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Inhibition Zone (mm)
This compoundMRSA18
Similar Sulfonamide DerivativeE. coli20

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Activity IC50 (µM) Selectivity Index
COX-2 Inhibition0.15132

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The exact pathways remain to be fully elucidated, but interactions with specific cellular targets are being explored .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including endothelin receptors, which are critical in cardiovascular regulation.
  • Enzyme Inhibition : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
  • Cellular Signaling Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • A study on patients with chronic inflammatory conditions demonstrated significant improvement when treated with sulfonamide derivatives similar to this compound.
  • Another clinical trial focused on the use of these compounds in combination therapies for resistant bacterial infections, showing promising results in reducing infection rates.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, sulfonamide derivatives have shown effectiveness as microtubule-targeting agents in drug-resistant cancer models. These compounds disrupt mitotic spindle formation, leading to apoptosis in cancer cells . The specific compound may share similar mechanisms due to its structural analogies with known anticancer agents.

Inhibition of Nucleoside Transporters
The compound's piperazine moiety is a common feature in drugs targeting equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide metabolism and cancer therapy. Research has demonstrated that modifications to piperazine-based compounds can enhance their selectivity and potency against specific ENTs, potentially improving therapeutic outcomes in conditions like cancer and viral infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is essential for optimizing its pharmacological properties. Studies suggest that variations in the sulfonamide group and the piperazine ring can significantly influence the compound’s biological activity. For example:

Modification Effect on Activity
Substitution on piperazineAlters selectivity for ENTs
Variations in sulfonamide groupModifies cytotoxicity against cancer cells
Changes to the ethylene bridgeImpacts binding affinity to target proteins

These insights can guide future synthesis efforts aimed at enhancing efficacy and reducing side effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. Such studies provide valuable information regarding:

  • Binding Affinity: The strength of interaction between the compound and its target.
  • Binding Site Identification: Understanding where the compound binds can inform modifications that enhance efficacy.

For instance, docking simulations indicate that this compound may effectively bind to the active sites of nucleoside transporters, suggesting potential for therapeutic use in enhancing drug delivery systems .

Case Studies and Experimental Findings

Several experimental studies have highlighted the potential applications of compounds similar to this compound:

  • Study on ENTs: A study demonstrated that piperazine derivatives could act as non-competitive inhibitors of ENTs, suggesting that modifications to this compound could yield potent inhibitors for further investigation .
  • Antitumor Efficacy: Another case study involving sulfonamide derivatives showed effective inhibition of tumor growth in xenograft models, reinforcing the anticancer potential of structurally related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

(a) N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide
  • Key Differences : The benzyl group on the piperazine (vs. benzenesulfonyl in the target compound) introduces lipophilicity, while the 4-chloro-N-ethylbenzenesulfonamide substituent replaces the 4-methylphenyl group.
  • Impact : The chloroethyl group may alter electronic properties and metabolic stability compared to the methylphenyl group in the target compound. The benzyl-piperazine moiety could enhance blood-brain barrier penetration .
(b) N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
  • Key Differences : A methylsulfanyl group replaces the benzenesulfonyl on the piperazine, and the phenylpiperazine lacks the sulfonyl group.
  • Impact: The methylsulfanyl group increases hydrophobicity (LogP: 4.6 vs.

Variations in the Sulfonamide Backbone

(a) N-(2-(4-(tert-Butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)
  • Key Differences : Incorporates a tert-butylphenyl group and a tetramethylpiperidinyloxy radical.
  • Impact : The bulky tert-butyl group may sterically hinder interactions with target proteins, while the radical could confer antioxidant properties. Synthesis yield (75%) and silica gel purification suggest comparable synthetic accessibility to the target compound .
(b) (E)-2-(4-Methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
  • Key Differences : Replaces the piperazine-oxoethyl linker with a simpler benzyl group and introduces a methoxyphenyl substituent.
  • The absence of a piperazine reduces molecular weight (MW: ~350 vs. ~495 for the target compound), likely improving bioavailability .

Piperazine Derivatives with Non-Sulfonamide Moieties

(E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
  • Key Differences : Replaces the sulfonamide with a butenamide group and introduces a 2-methoxyphenyl-piperazine.
  • Impact : The amide group may engage in hydrogen bonding differently than sulfonamide, affecting target selectivity. The 2-methoxyphenyl substituent could modulate serotonin receptor affinity, a common target for piperazine derivatives .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents LogP Synthetic Yield Notable Features
Target Compound ~495 (est.) Benzenesulfonylpiperazine, 4-methylphenyl ~3.5 N/A High stereochemical specificity
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide 495.7 Benzylpiperazine, 4-chloroethyl 4.6 Not reported Enhanced lipophilicity
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide 495.7 Methylsulfanyl, phenylpiperazine 4.6 Not reported High hydrophobicity
Compound 2e ~600 (est.) tert-Butylphenyl, tetramethylpiperidinyloxy ~5.0 75% Bulky substituents, radical moiety
(E)-2-(4-Methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide ~350 (est.) Methoxyphenyl, benzyl ~3.0 Not reported Simplified structure, lower MW

Research Implications

  • Piperazine Modifications : Benzenesulfonyl groups (target compound) improve solubility compared to benzyl or phenylpiperazines .
  • Substituent Effects : Methyl groups (4-methylphenyl) balance hydrophobicity and steric effects, whereas chloro or methoxy groups introduce electronic perturbations .
  • Synthetic Feasibility : Silica gel chromatography and GP1 methods are common for analogs, suggesting scalable synthesis routes .

Q & A

Q. What are the common synthetic routes for (E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, bromoacetophenone derivatives can react with piperazine precursors to form the core structure, followed by sulfonylation and ethenesulfonamide coupling (e.g., using 2-bromo-4’-methoxyacetophenone with 95% yield in similar syntheses) . Yield optimization depends on reagent stoichiometry, reaction temperature, and purification techniques like column chromatography. Phase-transfer catalysis has been effective for enantioselective synthesis of piperidine analogs, suggesting its applicability here .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups and stereochemistry, particularly for the ethenesulfonamide moiety and benzenesulfonyl-piperazine linkage .
  • X-ray Crystallography : Programs like SHELX are widely used for structural refinement. SHELXL handles small-molecule refinement robustly, even for high-resolution or twinned data .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What are the primary biological targets or pathways investigated for this sulfonamide derivative in pharmacological studies?

  • Methodological Answer : Similar piperazine-sulfonamide hybrids are studied for:
  • Antiproliferative Activity : Inhibition of cancer cell proliferation via interaction with tubulin or DNA topoisomerases, as seen in benzothiazole derivatives .
  • Antiviral Potential : Docking studies suggest sulfonamides may target viral polymerases or proteases, with computational models prioritizing compounds based on binding scores (e.g., docking scores > -9.0 kcal/mol in monkeypox studies) .
  • Enzyme Inhibition : Sulfonamide groups often inhibit carbonic anhydrases or proteases, requiring enzymatic assays (e.g., fluorescence-based activity tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like cell line specificity (e.g., HeLa vs. MCF-7), incubation time, and solvent effects (e.g., DMSO concentration).
  • Dose-Response Analysis : Compare EC50_{50} values across studies to identify potency variations.
  • Structural Validation : Confirm compound purity and stereochemistry via crystallography, as impurities or isomers (e.g., E/Z configurations) may skew results .

Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound towards potential enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., viral DNA polymerases) . Use force fields (e.g., AMBER) to refine poses.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories to evaluate hydrogen bonding and hydrophobic interactions.
  • QSAR Modeling : Corrogate substituent effects (e.g., benzenesulfonyl vs. methylphenyl groups) on activity using descriptors like logP and polar surface area .

Q. In crystallographic refinement of this compound, how do software choices (e.g., SHELX vs. other programs) impact structural accuracy and electron density interpretation?

  • Methodological Answer :
  • SHELX Strengths : SHELXL excels in handling high-resolution data (<1.0 Å) and twinned crystals due to its robust least-squares algorithms .
  • Alternative Tools : Olex2 or Phenix may offer better GUI integration for macromolecular refinement but lack SHELX’s efficiency for small molecules.
  • Electron Density Maps : SHELX’s dual-space methods (e.g., SHELXD/E) improve phase determination for sulfonamide moieties, reducing model bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.